(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
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Overview
Description
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and an O-tolyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methoxyacetophenone can be used as the starting material.
Attachment of the O-tolyl Group: The O-tolyl group can be introduced via a Friedel-Crafts acylation reaction using O-toluoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Amino-1-phenyl-1H-pyrazol-4-YL)(O-tolyl)methanone: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(phenyl)methanone: Lacks the O-tolyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
- The presence of both the methoxyphenyl and O-tolyl groups in (5-Amino-1-(4-methoxyphenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone provides a unique combination of electronic and steric properties, potentially enhancing its reactivity and specificity in various applications.
Properties
CAS No. |
618091-21-7 |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
[5-amino-1-(4-methoxyphenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C18H17N3O2/c1-12-5-3-4-6-15(12)17(22)16-11-20-21(18(16)19)13-7-9-14(23-2)10-8-13/h3-11H,19H2,1-2H3 |
InChI Key |
MEEODLXFCGIZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)OC)N |
Origin of Product |
United States |
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